molecular formula C16H15BrN2O6 B11046395 ethyl {4-bromo-2-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy}acetate

ethyl {4-bromo-2-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy}acetate

Cat. No.: B11046395
M. Wt: 411.20 g/mol
InChI Key: YFHOJYKFOLCZLG-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-{4-BROMO-2-[(E)-2-(3-METHYL-4-NITRO-5-ISOXAZOLYL)-1-ETHENYL]PHENOXY}ACETATE is a complex organic compound with a unique structure that includes a brominated phenoxy group, a nitro-substituted isoxazole, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{4-BROMO-2-[(E)-2-(3-METHYL-4-NITRO-5-ISOXAZOLYL)-1-ETHENYL]PHENOXY}ACETATE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of the bromine atom into the phenoxy ring.

    Isoxazole Formation: Construction of the isoxazole ring through cyclization reactions.

    Vinylation: Introduction of the vinyl group to the phenoxy ring.

    Esterification: Formation of the ethyl acetate moiety.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{4-BROMO-2-[(E)-2-(3-METHYL-4-NITRO-5-ISOXAZOLYL)-1-ETHENYL]PHENOXY}ACETATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The bromine atom can be substituted with other nucleophiles.

    Substitution: The vinyl group can participate in addition reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield various substituted phenoxy acetates.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of ETHYL 2-{4-BROMO-2-[(E)-2-(3-METHYL-4-NITRO-5-ISOXAZOLYL)-1-ETHENYL]PHENOXY}ACETATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group and isoxazole ring are key functional groups that can participate in various biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-{4-CHLORO-2-[(E)-2-(3-METHYL-4-NITRO-5-ISOXAZOLYL)-1-ETHENYL]PHENOXY}ACETATE
  • ETHYL 2-{4-FLUORO-2-[(E)-2-(3-METHYL-4-NITRO-5-ISOXAZOLYL)-1-ETHENYL]PHENOXY}ACETATE

Uniqueness

ETHYL 2-{4-BROMO-2-[(E)-2-(3-METHYL-4-NITRO-5-ISOXAZOLYL)-1-ETHENYL]PHENOXY}ACETATE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro and fluoro analogs. The bromine atom can participate in specific halogen bonding interactions, which can be advantageous in certain applications.

Properties

Molecular Formula

C16H15BrN2O6

Molecular Weight

411.20 g/mol

IUPAC Name

ethyl 2-[4-bromo-2-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy]acetate

InChI

InChI=1S/C16H15BrN2O6/c1-3-23-15(20)9-24-13-7-5-12(17)8-11(13)4-6-14-16(19(21)22)10(2)18-25-14/h4-8H,3,9H2,1-2H3/b6-4+

InChI Key

YFHOJYKFOLCZLG-GQCTYLIASA-N

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)Br)/C=C/C2=C(C(=NO2)C)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)Br)C=CC2=C(C(=NO2)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.